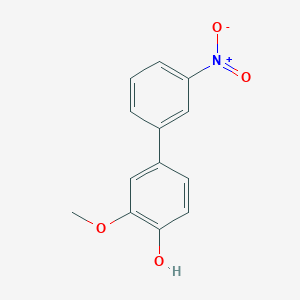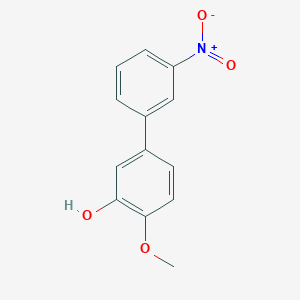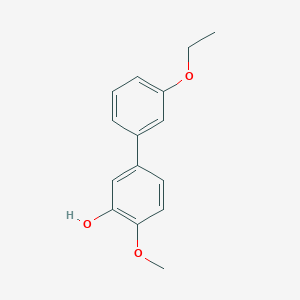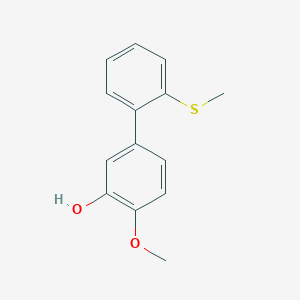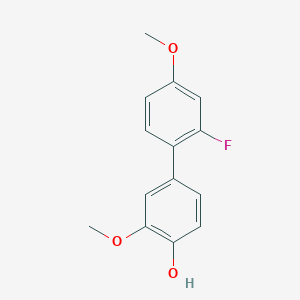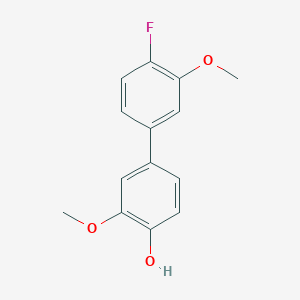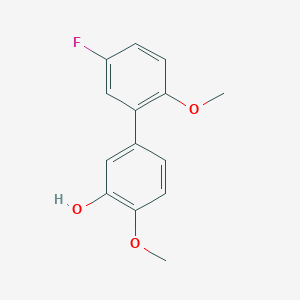
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% (4-EP-2-MP) is a phenolic compound that has been used in a variety of applications in the pharmaceutical, food and cosmetic industries. It is a versatile compound that has been used in the synthesis of other compounds, as an antioxidant, and as a preservative. 4-EP-2-MP is a member of the phenolic family, which is characterized by its hydroxyl groups and its aromatic ring structure. It has a melting point of 109-110°C and a boiling point of 309-310°C.
Scientific Research Applications
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as an antioxidant in food and cosmetic products, as a preservative in food and cosmetic products, and as a starting material in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Mechanism of Action
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been found to act as an antioxidant by scavenging free radicals and preventing oxidation of other molecules. It has also been found to act as a preservative by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging free radicals and preventing oxidation of other molecules. It has also been found to act as a preservative, inhibiting the growth of bacteria and fungi. Additionally, it has been found to have anti-inflammatory, antibacterial, and antifungal properties.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in lab experiments has several advantages. It is an inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it has a relatively low boiling point, so it is not suitable for use in high-temperature experiments.
Future Directions
The use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in scientific research has a number of potential future directions. One potential future direction is the development of new applications for the compound, such as the synthesis of pharmaceuticals or the use of 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% as an antioxidant or preservative in food and cosmetic products. Additionally, there is potential for further research into the biochemical and physiological effects of the compound, as well as potential for the development of new methods of synthesis. Finally, there is potential for the development of new methods of storage and handling of the compound, in order to make it more stable and easier to use in lab experiments.
Synthesis Methods
4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-ethoxyphenol and 2-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction produces 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% and water. Another method of synthesis is the reaction of 3-ethoxyphenol and 2-methoxyphenol in the presence of a catalyst such as iron chloride. This reaction produces 4-(3-Ethoxyphenyl)-2-methoxyphenol, 95% and iron chloride.
properties
IUPAC Name |
4-(3-ethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-3-18-13-6-4-5-11(9-13)12-7-8-14(16)15(10-12)17-2/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPIVPMFLVWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685566 |
Source


|
| Record name | 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261947-86-7 |
Source


|
| Record name | 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

